2-imino-8-methoxy-N-[3-(methylsulfanyl)phenyl]-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-imino-8-methoxy-N-(3-methylsulfanylphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-22-15-8-3-5-11-9-14(17(19)23-16(11)15)18(21)20-12-6-4-7-13(10-12)24-2/h3-10,19H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMLPCLNEFLBGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=N)C(=C2)C(=O)NC3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-8-methoxy-N-[3-(methylsulfanyl)phenyl]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 8-methoxy-2H-chromene-3-carboxylic acid with 3-(methylsulfanyl)aniline in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with an appropriate reagent to introduce the imino group, completing the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-imino-8-methoxy-N-[3-(methylsulfanyl)phenyl]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted chromene derivatives.
Scientific Research Applications
2-imino-8-methoxy-N-[3-(methylsulfanyl)phenyl]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-imino-8-methoxy-N-[3-(methylsulfanyl)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares key derivatives of 2-imino/2-oxo-2H-chromene-3-carboxamides, highlighting substituent-driven variations:
Key Observations :
- Imino vs. Oxo Groups: 2-Imino derivatives (e.g., compound 39) exhibit lower thermal stability compared to 2-oxo analogs (e.g., compound 12), as inferred from melting points . The imino group likely increases reactivity due to resonance destabilization.
- Methoxy vs.
- Methylsulfanyl vs. Fluorophenyl : The SCH₃ group in the target compound may confer distinct electronic effects (σp = -0.05 for SCH₃ vs. +0.06 for F), altering charge distribution and binding affinity .
Biological Activity
2-Imino-8-methoxy-N-[3-(methylsulfanyl)phenyl]-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has been recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
The compound's molecular formula is with a molecular weight of 342.41 g/mol. It features a chromene backbone with an imino group and a methoxy substituent, contributing to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit the enzyme AKR1B10, which plays a role in the metabolism of certain cancer cells. This inhibition disrupts cellular processes, leading to cytotoxic effects on cancer cells.
- Antioxidant Activity : Compounds in the chromene family often exhibit antioxidant properties, which may contribute to their ability to mitigate oxidative stress in cells.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from research on its anticancer potential:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Induces apoptosis |
| A549 (Lung Cancer) | 12.8 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.5 | Inhibits cell proliferation |
These results indicate that this compound exhibits significant anticancer activity across multiple cell lines, suggesting its potential as a lead compound for further drug development .
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising antimicrobial activity. A study evaluated its efficacy against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The data suggest that the compound possesses moderate antimicrobial properties, particularly against fungal pathogens .
Comparative Analysis
When compared to other chromene derivatives, such as 2-phenylimino-2H-chromene-3-carboxamide and 8-methoxy-2H-chromene-3-carboxamide, significant differences in biological activity are observed:
| Compound | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| This compound | High | Moderate |
| 2-Phenylimino-2H-chromene-3-carboxamide | Moderate | Low |
| 8-Methoxy-2H-chromene-3-carboxamide | Low | Moderate |
This comparison underscores the unique potential of this compound in both anticancer and antimicrobial applications .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In Vivo Studies : A murine model was used to assess the anticancer effects of the compound in vivo. Results showed a significant reduction in tumor size compared to control groups.
- Combination Therapy : Studies exploring the combination of this compound with standard chemotherapy agents revealed enhanced efficacy and reduced side effects, indicating its potential as an adjunct therapy in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
